

Delta-Damascone: Application Notes and Protocols for Food Flavor Analysis

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Compound of Interest

Compound Name: *delta-Damascone*

Cat. No.: *B1588474*

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Introduction

Delta-damascone is a potent, synthetic flavor ingredient prized for its complex and desirable aroma profile.^{[1][2]} Chemically classified as a rose ketone, it imparts intense fruity, floral, and sweet notes, often described as reminiscent of blackcurrant, rose, apple, and plum with tobacco undertones.^[3] Its exceptional diffusion and stability make it a valuable component in the formulation of a wide range of food and beverage products. This document provides detailed application notes and protocols for the analysis and utilization of **delta-damascone** in a research and development setting.

Physicochemical and Sensory Properties

A thorough understanding of **delta-damascone**'s properties is essential for its effective application.

Chemical and Physical Properties

Delta-damascone is a colorless to pale yellow liquid with a characteristic odor.^{[1][2][3]} Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-2-buten-1-one	[3]
CAS Number	57378-68-4	[3]
Molecular Formula	C ₁₃ H ₂₀ O	[4]
Molecular Weight	192.3 g/mol	[4]
Boiling Point	253 °C (predicted)	[5]
Flash Point	103 °C	[4]
Water Solubility	77.2 mg/L at 20°C (experimental)	[6]
logP (o/w)	4.2	[7]
Vapor Pressure	0.020281 mm Hg @ 23°C	[7]

Sensory Characteristics

Delta-damascone is recognized for its powerful and multifaceted aroma. Its sensory profile is concentration-dependent, and it is often used in trace amounts to achieve the desired effect.

Attribute	Description	Reference
Odor Profile	Fruity (blackcurrant, cassis, apple, plum), floral (rose), sweet, with earthy and tobacco nuances.	[3][7]
Flavor Profile	Corresponds to its aromatic profile, contributing significantly to the overall fruit and floral character of a product.	
Odor Threshold	0.007 ng/L in air	[4]
Regulatory Status	FEMA GRAS (Generally Recognized as Safe), JECFA No. 386	[8]

Applications in Food Products

Delta-damascone is a versatile flavor ingredient used across a variety of food and beverage categories.

Food Category	Typical Use Level (ppm)	Purpose	Reference
Non-alcoholic Beverages	up to 0.02	To enhance fruit and floral notes in soft drinks, juices, and flavored waters.	[3][5]
Hard & Soft Candy	up to 0.02	To provide a rich and long-lasting fruity-floral flavor.	[5]
Chewing Gum	up to 0.1	For a powerful and sustained flavor release.	[5]
Baked Goods	Not specified	To add complexity to fruit fillings and icings.	[1][2]
Desserts & Ice Cream	Not specified	To create authentic and impactful fruit and floral profiles.	[1][2]

Experimental Protocols

Quantification of Delta-Damascone in a Beverage Matrix

This protocol outlines a method for the extraction and quantification of **delta-damascone** from a clear beverage matrix (e.g., apple juice) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of **delta-damascone** in a beverage sample.

Materials:

- Beverage sample
- **Delta-damascone** analytical standard
- Sodium chloride (NaCl)

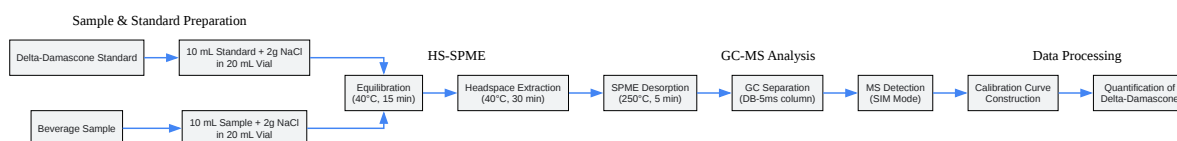
- Deionized water
- HS-SPME autosampler vials (20 mL) with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- Gas Chromatograph with a Mass Selective Detector (GC-MS)
- Analytical balance
- Vortex mixer

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **delta-damascone** (1000 $\mu\text{g/mL}$) in ethanol.
 - Create a series of working standard solutions by serial dilution of the stock solution with deionized water to achieve concentrations ranging from 0.1 to 50 $\mu\text{g/L}$.
- Sample Preparation:
 - Pipette 10 mL of the beverage sample into a 20 mL HS-SPME vial.
 - For the calibration curve, pipette 10 mL of each working standard solution into separate vials.
 - Add 2 g of NaCl to each vial to increase the ionic strength and promote the release of volatile compounds.
 - Immediately seal the vials with the screw caps.
 - Gently vortex the vials for 30 seconds to dissolve the salt.
- HS-SPME:
 - Place the vials in the autosampler tray.

- Equilibrate the sample at 40°C for 15 minutes with agitation.
- Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
- GC-MS Analysis:
 - Injector: Splitless mode, 250°C.
 - SPME Desorption: 5 minutes in the injector.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: 5°C/min to 150°C.
 - Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for **delta-damascone** (e.g., m/z 123, 192, 69).
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.

- Quantify the concentration of **delta-damascone** in the beverage sample using the calibration curve.



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Workflow for the quantification of **delta-damascone**.

Sensory Evaluation: Triangle Test

This protocol describes a triangle test to determine if a perceptible difference exists between a control beverage and a beverage containing a low concentration of **delta-damascone**.

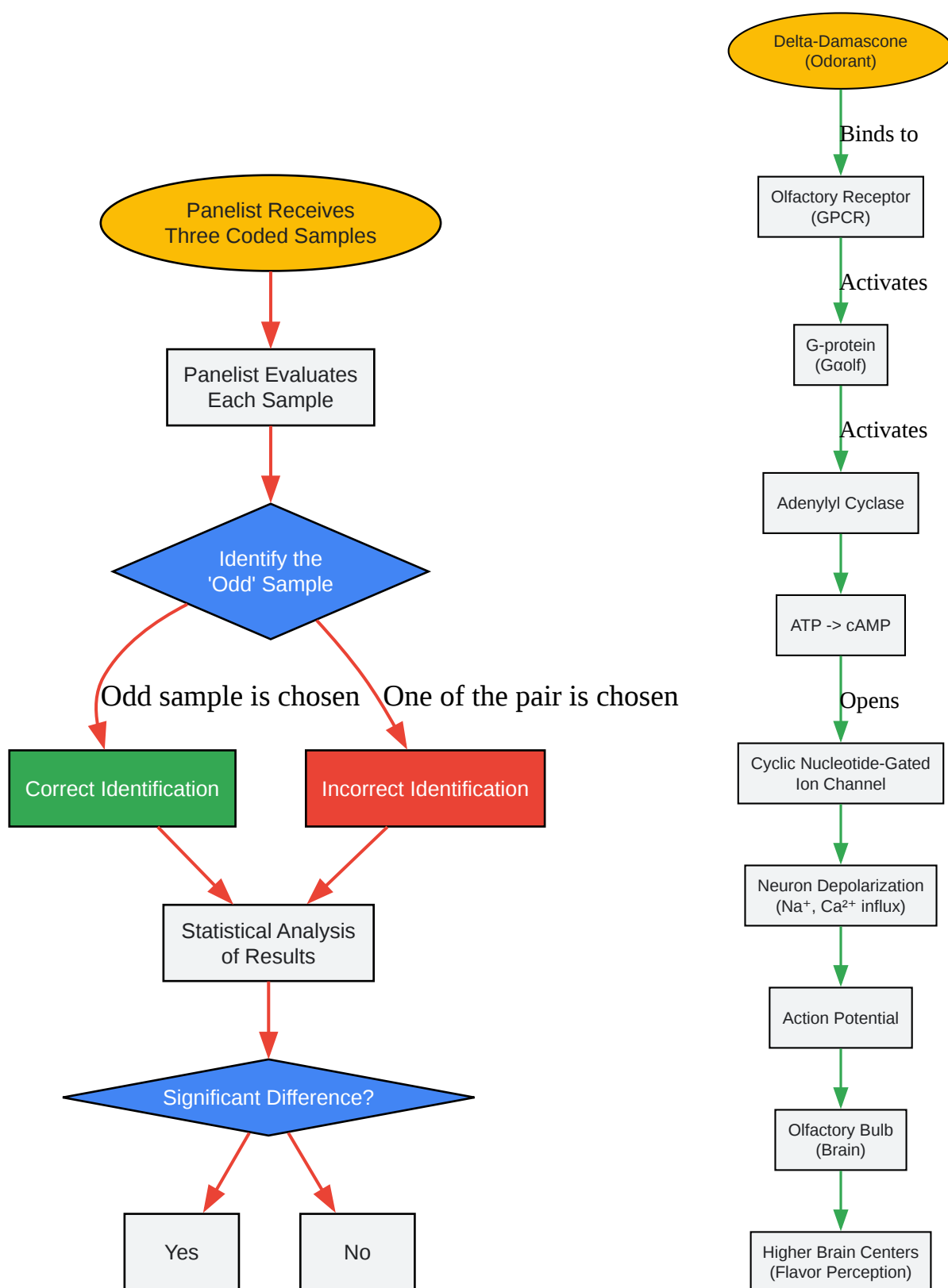
Objective: To determine if the addition of **delta-damascone** at a specific concentration creates a perceivable sensory difference.

Materials:

- Control beverage
- Test beverage (control beverage with added **delta-damascone** at a target concentration)
- Sensory evaluation booths with controlled lighting and ventilation
- Identical, odor-free sample cups labeled with random 3-digit codes
- Water for palate cleansing
- Ballot sheets or sensory software

Procedure:

- Panelist Selection and Training:
 - Recruit 20-30 panelists who are regular consumers of the beverage type.
 - Conduct a brief training session to familiarize panelists with the triangle test procedure.
- Sample Preparation and Presentation:
 - Prepare the control and test beverages. Ensure they are at the same temperature.
 - For each panelist, present three coded samples: two are identical (either both control or both test) and one is different.
 - The order of presentation of the three samples should be randomized for each panelist. There are six possible presentation orders (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
- Evaluation:
 - Instruct panelists to evaluate the samples from left to right.
 - Panelists should cleanse their palate with water between samples.
 - Ask panelists to identify the sample that is different from the other two.
 - Panelists must make a choice, even if they are guessing.
- Data Analysis:
 - Count the number of correct responses.
 - Compare the number of correct responses to a statistical table for triangle tests (based on the number of panelists and the desired significance level, e.g., $p < 0.05$).
 - If the number of correct identifications is greater than or equal to the critical value in the table, it can be concluded that a significant sensory difference exists between the samples.



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- To cite this document: BenchChem. [Delta-Damascone: Application Notes and Protocols for Food Flavor Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588474#delta-damascone-as-a-flavor-ingredient-in-food-products]

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